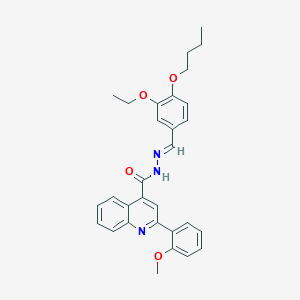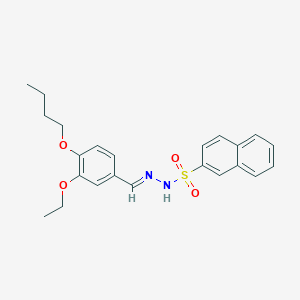![molecular formula C23H19Cl2N5O B454163 2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B454163.png)
2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a dichlorophenyl group and a pyrazolylmethylene group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, ethyl acetoacetate, and hydrazine hydrate.
Formation of Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving ethyl acetoacetate and 3,4-dichloroaniline.
Hydrazide Formation: The intermediate product is then reacted with hydrazine hydrate to form the carbohydrazide.
Final Condensation: The final step involves the condensation of the carbohydrazide with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the hydrazide moiety.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学的研究の応用
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, or immune response.
類似化合物との比較
2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide can be compared with other similar compounds:
Similar Compounds: Examples include other quinoline derivatives, such as chloroquine and quinine, which also have biological activities.
Uniqueness: The presence of the dichlorophenyl and pyrazolylmethylene groups in the compound provides unique chemical properties and potential biological activities that distinguish it from other quinoline derivatives.
特性
分子式 |
C23H19Cl2N5O |
|---|---|
分子量 |
452.3g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19Cl2N5O/c1-3-30-14(2)16(13-27-30)12-26-29-23(31)18-11-22(15-8-9-19(24)20(25)10-15)28-21-7-5-4-6-17(18)21/h4-13H,3H2,1-2H3,(H,29,31)/b26-12+ |
InChIキー |
BGOXJYUQRHODHP-RPPGKUMJSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
異性体SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
正規SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


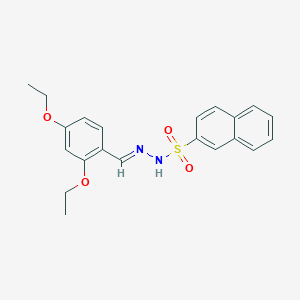
![N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454086.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454087.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454088.png)
![5-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454089.png)
![5-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454090.png)
![2-(4-tert-butylphenyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454092.png)
![3-chloro-6-fluoro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454094.png)
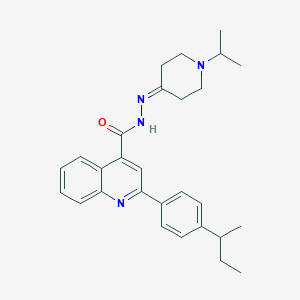
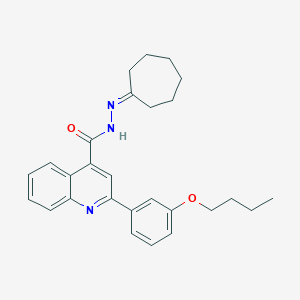
![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454098.png)
![2-(4-sec-butylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454099.png)
